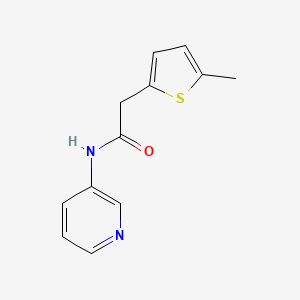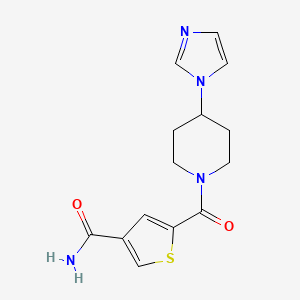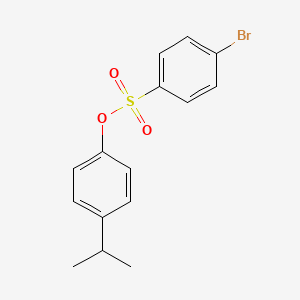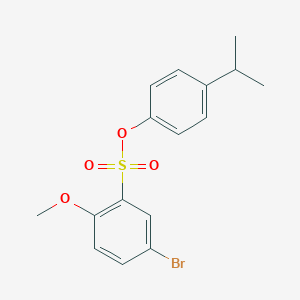
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the family of thioacetamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation. This compound has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines and mediators. This compound has also been shown to reduce pain by inhibiting the production of prostaglandins. Additionally, this compound has been found to have antioxidant activity, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it cost-effective. This compound has also been found to be stable under various conditions, which allows for its use in a wide range of experiments. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of neurological disorders. This compound has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-methylthiophene-2-carboxylic acid and pyridine-3-amine, followed by the addition of acetic anhydride. The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography. The yield of this compound obtained through this method is high, making it a cost-effective approach for large-scale production.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have antimicrobial activity against a wide range of bacterial and fungal strains.
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)7-12(15)14-10-3-2-6-13-8-10/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLJEHHASEAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-phenoxycyclopropane-1-carboxamide](/img/structure/B7440083.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)


![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)